molecular formula C20H22F3NO6S B12756619 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(o-(trifluoromethylsulfonyl)phenyl)-, diethyl ester CAS No. 84761-68-2

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(o-(trifluoromethylsulfonyl)phenyl)-, diethyl ester

Cat. No.: B12756619
CAS No.: 84761-68-2
M. Wt: 461.5 g/mol
InChI Key: XDSWZCXHAKXFND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(o-(trifluoromethylsulfonyl)phenyl)-, diethyl ester is a complex organic compound often used in various scientific research and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(o-(trifluoromethylsulfonyl)phenyl)-, diethyl ester typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones with ammonia or amines in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce dihydropyridine derivatives .

Scientific Research Applications

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(o-(trifluoromethylsulfonyl)phenyl)-, diethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The trifluoromethylsulfonyl group plays a crucial role in its reactivity and binding affinity to target molecules .

Properties

CAS No.

84761-68-2

Molecular Formula

C20H22F3NO6S

Molecular Weight

461.5 g/mol

IUPAC Name

diethyl 2,6-dimethyl-4-[2-(trifluoromethylsulfonyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H22F3NO6S/c1-5-29-18(25)15-11(3)24-12(4)16(19(26)30-6-2)17(15)13-9-7-8-10-14(13)31(27,28)20(21,22)23/h7-10,17,24H,5-6H2,1-4H3

InChI Key

XDSWZCXHAKXFND-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2S(=O)(=O)C(F)(F)F)C(=O)OCC)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.